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Compound of Interest

Compound Name: 2-Methylpropylboronic acid

Cat. No.: B032443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylpropylboronic acid, also known as isobutylboronic acid, is a versatile organoboron

compound with significant applications in organic synthesis. Its utility primarily stems from its

role as a key building block in various cross-coupling reactions, enabling the formation of

carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive

overview of the chemical reactivity profile of 2-methylpropylboronic acid, including its

physicochemical properties, stability, and detailed reactivity in key synthetic transformations.

The information presented is intended to be a valuable resource for researchers, scientists,

and professionals in the field of drug development and fine chemical synthesis.

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for 2-methylpropylboronic acid is

provided in the table below. This information is crucial for the safe handling, storage, and

application of this reagent in a laboratory setting.
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Property Value Reference

Molecular Formula C₄H₁₁BO₂ [1]

Molecular Weight 101.94 g/mol [1]

Appearance
White to off-white solid (flakes

or crystalline powder)
[1]

Melting Point 108-111 °C [1]

Solubility
Soluble in many organic

solvents.
[2]

Stability

Hygroscopic; sensitive to

moisture. Should be stored

under an inert atmosphere.

[1]

Hazard Summary
Causes skin, eye, and

respiratory tract irritation.
[1]

Chemical Reactivity and Stability
2-Methylpropylboronic acid exhibits reactivity characteristic of alkylboronic acids. The

carbon-boron bond is relatively stable but can be cleaved under specific conditions, which is

the basis for its utility in cross-coupling reactions.

Stability:

Hygroscopic Nature: The compound readily absorbs moisture from the air, which can lead to

the formation of the corresponding boroxine (a cyclic anhydride) or decomposition.

Therefore, it is essential to handle and store 2-methylpropylboronic acid under anhydrous

conditions, for instance, in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

[1]

Thermal Stability: It is a solid with a relatively high melting point, indicating good thermal

stability under normal laboratory conditions.

Compatibility: It is generally incompatible with strong oxidizing agents.[1]
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General Reactivity: Boronic acids are Lewis acids due to the vacant p-orbital on the boron

atom.[2] This Lewis acidity allows them to form reversible covalent complexes with Lewis bases

such as diols, a property often exploited for their purification and protection.[2] In the context of

cross-coupling reactions, the boronic acid is typically activated by a base to form a more

nucleophilic boronate species, which then participates in the catalytic cycle.[3]

Key Synthetic Applications and Experimental
Protocols
2-Methylpropylboronic acid is a valuable reagent in several important classes of organic

reactions. The following sections detail its reactivity and provide experimental protocols for its

use in Suzuki-Miyaura cross-coupling, copper-catalyzed cross-coupling, and iridium-catalyzed

C-H borylation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C(sp²)-C(sp³) bonds. 2-Methylpropylboronic acid serves as the source of the

isobutyl group in these reactions.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three main

steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the

organoboron species to the palladium center, and reductive elimination to form the cross-

coupled product and regenerate the Pd(0) catalyst.[3][4]

Experimental Protocol (General Procedure for Alkylboronic Acids): The following is a general

protocol for the Suzuki-Miyaura coupling of an aryl halide with an alkylboronic acid, which can

be adapted for 2-methylpropylboronic acid.

Materials:

Aryl halide (1.0 mmol)

2-Methylpropylboronic acid (1.2-1.5 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol)

Solvent (e.g., Toluene, Dioxane, or DMF, 5-10 mL)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl

halide, 2-methylpropylboronic acid, palladium catalyst, and base.

Add the degassed solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or GC/MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.[5][6]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b032443?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_3_Chloroacenaphthene_and_Arylboronic_Acids.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Products

Pd(0)L2

Oxidative
AdditionR-X

R-Pd(II)-X(L₂) Transmetalation
[R'-B(OH)₃]⁻

R-Pd(II)-R'(L₂)

Reductive
Elimination

R-R'

Aryl/Vinyl Halide (R-X)

2-Methylpropylboronic Acid (R'-B(OH)₂)

Base

Coupled Product (R-R')

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-

catalyzed systems for the formation of C-N and C-O bonds. 2-Methylpropylboronic acid has

been successfully employed in copper-catalyzed amidation reactions.

Reaction Principle: The mechanism of copper-catalyzed cross-coupling of boronic acids often

involves the formation of a copper-boronate complex, followed by oxidative addition of the

coupling partner and subsequent reductive elimination.[7] In the case of amidation, an oxidant

is typically required.[7][8]
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Experimental Protocol (Copper-Catalyzed Amidation of Primary Amides): The following protocol

is based on the work of Rossi et al. for the cross-coupling of primary amides with alkylboronic

acids, including isobutylboronic acid.[7][8]

Materials:

Primary amide (1.0 mmol)

2-Methylpropylboronic acid (2.0 mmol)

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

Sodium trimethylsilanolate (NaOSiMe₃, 2.0 mmol)

Di-tert-butyl peroxide (DTBP, 2.0 mmol)

1,2-Dichloroethane (DCE, 5.0 mL)

Procedure:

In an oven-dried vial equipped with a magnetic stir bar, combine the primary amide, 2-
methylpropylboronic acid, copper(II) acetate, and sodium trimethylsilanolate.

Seal the vial with a cap containing a PTFE septum and purge with argon.

Add 1,2-dichloroethane and di-tert-butyl peroxide via syringe.

Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter

through a pad of celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.[7][8]
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Logical Relationship: Copper-Catalyzed Amidation Workflow
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Caption: Experimental workflow for copper-catalyzed amidation.

Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of C-H

bonds, converting them into versatile C-B bonds. While less common for alkylboronic acids as

the borylating agent, they can be used in certain contexts. More commonly, an alkane is

borylated using a boron source like bis(pinacolato)diboron (B₂pin₂), and the resulting

alkylboronate ester can then be hydrolyzed to the alkylboronic acid. The reactivity profile of 2-
methylpropylboronic acid is relevant in the context of subsequent reactions of the borylated

products.

Reaction Principle: The catalytic cycle for iridium-catalyzed C-H borylation typically involves an

Ir(III)/Ir(V) cycle. An active iridium(III)-boryl complex undergoes oxidative addition of a C-H

bond to form an iridium(V) intermediate, followed by reductive elimination of the borylated

product, regenerating the active catalyst.[9][10]

Experimental Protocol (General Procedure for Arene Borylation): The following is a general

protocol for the iridium-catalyzed C-H borylation of an arene, which is a primary method for

synthesizing arylboronic esters that can subsequently be coupled with alkyl halides.

Materials:

Arene (1.0 mmol)

Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)

Iridium catalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%)

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%)

Solvent (e.g., Cyclohexane, THF, or Heptane, 5-10 mL)

Procedure:

In a glovebox, charge a Schlenk tube with the iridium catalyst, ligand, and

bis(pinacolato)diboron.
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Add the solvent and the arene substrate.

Seal the tube and heat the mixture at the desired temperature (typically 80-100 °C) for the

specified time.

Monitor the reaction by GC/MS.

Once complete, cool the reaction to room temperature and remove the solvent under

reduced pressure.

The crude product can often be used directly in subsequent reactions or purified by

chromatography or crystallization.[10][11]

Logical Relationship: Iridium-Catalyzed C-H Borylation Catalytic Cycle
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Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
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Quantitative Reactivity Data
Quantitative data on the specific reactivity of 2-methylpropylboronic acid, such as reaction

kinetics and bond dissociation energies, are not readily available in the literature. However,

general trends for alkylboronic acids can provide valuable insights.

Parameter
General Trend for
Alkylboronic Acids

Notes

Suzuki-Miyaura Coupling

Reactivity

Generally less reactive than

arylboronic acids. The C(sp³)-B

bond is less polarized. β-

hydride elimination can be a

competing side reaction.

The choice of ligand and base

is critical for successful

coupling of alkylboronic acids.

[6]

Copper-Catalyzed Coupling

Reactivity

Can be effective coupling

partners, particularly in

amidation and amination

reactions with appropriate

oxidants and ligands.

The reaction conditions are

crucial to avoid side reactions

like homocoupling and

protodeboronation.[7][8]

Protodeboronation Rate

Susceptible to

protodeboronation, especially

under acidic or basic

conditions, although generally

more stable than many

arylboronic acids.

The rate is influenced by pH,

temperature, and the steric

and electronic nature of the

alkyl group.[12]

Conclusion
2-Methylpropylboronic acid is a valuable and versatile reagent in modern organic synthesis.

Its reactivity profile is dominated by its participation in palladium- and copper-catalyzed cross-

coupling reactions, as well as its relevance in the products of iridium-catalyzed C-H borylation.

A thorough understanding of its stability, handling requirements, and the specific conditions

required for its successful application in these key transformations is essential for its effective

use in research and development, particularly in the synthesis of complex molecules for

pharmaceutical and materials science applications. This guide provides a foundational
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understanding of its chemical reactivity and serves as a practical resource for synthetic

chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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